molecular formula C10H14N2O2 B1295746 N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea CAS No. 36097-31-1

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea

Cat. No.: B1295746
CAS No.: 36097-31-1
M. Wt: 194.23 g/mol
InChI Key: RTHANHWVYMZYHL-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea is an organic compound with the molecular formula C10H14N2O2 . As an N-phenylurea derivative, it belongs to a class of compounds studied for their potential biological activities. Published research on structurally related substituted phenyl ureas has demonstrated that these compounds, particularly when complexed with metal ions, can exhibit significant microbicidal properties, including antibacterial and antifungal activity . This suggests that this compound may hold value in biochemical and microbiological research, for instance, in investigations concerning the development of novel antimicrobial agents. The specific mechanism of action, physicochemical properties, and full spectrum of research applications for this compound are subjects for further scientific exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHANHWVYMZYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957501
Record name N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60957501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36097-31-1
Record name IPO 2363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of N 2 Hydroxyethyl N Methyl N Phenylurea

Established Synthetic Routes to the Core Urea (B33335) Scaffold

The formation of the unsymmetrical urea core of N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea is central to its synthesis. This can be achieved through classical methods involving highly reactive intermediates or through more modern, safer carbonylation techniques.

Amine-Phosgene/Phosgene (B1210022) Equivalent Reactions for Unsymmetrical Urea Formation

The most traditional method for synthesizing urea derivatives involves the use of phosgene or its safer equivalents. nih.gov This approach typically proceeds through a highly reactive isocyanate intermediate. For the synthesis of this compound, two primary pathways exist using this strategy:

Reaction of Phenyl Isocyanate with N-methyl-2-aminoethanol: This is the most direct route. Phenyl isocyanate, a commercially available reagent, reacts readily with the secondary amine of N-methyl-2-aminoethanol. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the desired urea derivative in a single, high-yielding step. This method is often preferred for its simplicity and efficiency. arabjchem.org

Stepwise Phosgene-based Synthesis: An alternative involves the reaction of one of the amine precursors with phosgene (or a phosgene equivalent) to generate an isocyanate in situ, which then reacts with the second amine. For instance, N-methyl-2-aminoethanol can be reacted with phosgene to form an unstable carbamoyl (B1232498) chloride, which then reacts with aniline (B41778). Conversely, aniline can be converted to phenyl isocyanate using phosgene, which is then used as described above.

Due to the extreme toxicity of phosgene gas, several safer phosgene equivalents have been developed. These reagents also facilitate the formation of the urea linkage under milder conditions.

Phosgene EquivalentDescription
Triphosgene A solid, crystalline compound that decomposes into three molecules of phosgene upon heating or in the presence of a catalyst. It is easier and safer to handle than gaseous phosgene. nih.gov
1,1'-Carbonyldiimidazole (CDI) A solid reagent that reacts with an amine to form an imidazolyl carbamate (B1207046) intermediate. This intermediate then reacts with a second amine to yield the unsymmetrical urea, releasing imidazole (B134444) as a byproduct. researchgate.net
S,S-Dimethyl dithiocarbonate (DMDTC) A less hazardous liquid reagent that can be used for the carbonylation of aliphatic amines in water, proceeding through a thiocarbamate intermediate. researchgate.net

These phosgene-free methods offer significant advantages in terms of safety and handling, making them attractive alternatives for laboratory-scale and industrial synthesis. nih.gov

Alternative Carbonylation Strategies for Urea Synthesis

In recent years, significant research has focused on developing phosgene-free carbonylation methods to avoid the use of hazardous materials. These strategies utilize different sources for the carbonyl group of the urea.

Palladium-Catalyzed Oxidative Carbonylation: This method involves the direct reaction of amines with carbon monoxide (CO) and an oxidant, catalyzed by a palladium complex. For the target molecule, N-methyl-2-aminoethanol and aniline could be reacted in the presence of a palladium catalyst, CO, and an oxidant like oxygen or air. acs.org This approach offers high catalytic efficiency but requires handling of pressurized CO gas and specialized equipment. acs.org

Carbonates as Carbonyl Sources: Symmetrical organic carbonates, such as diphenyl carbonate (DPC) or ethylene (B1197577) carbonate, can serve as effective carbonylating agents in a two-step process.

First, an amine (e.g., aniline) reacts with the carbonate to form a carbamate intermediate (e.g., a phenylcarbamate).

This isolated carbamate is then reacted with the second amine (N-methyl-2-aminoethanol) to yield the final unsymmetrical urea. tno.nlresearchgate.nettno.nl This route completely avoids the use of phosgene and isocyanate intermediates. tno.nl Calcium oxide has been shown to be an effective solid catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines. researchgate.net

Rearrangement Reactions: In some synthetic strategies, isocyanates can be generated in situ from precursors other than amines and phosgene. For example, the Hofmann rearrangement of a primary amide (like benzamide) using an oxidant such as a hypervalent iodine reagent can produce an isocyanate intermediate. mdpi.comrsc.org This intermediate can then be trapped by an amine to form the urea.

The table below summarizes these alternative strategies.

Synthetic StrategyCarbonyl SourceKey ReagentsAdvantages
Oxidative Carbonylation Carbon Monoxide (CO)PdI₂, KI, CO, AirHigh catalytic efficiency
Carbonate Transamination Diphenyl Carbonate, Ethylene CarbonateDPC or Ethylene Carbonate, Catalyst (e.g., CaO)Phosgene- and isocyanate-free
Hofmann Rearrangement CarboxamidePhI(OAc)₂, Amide, AmineAvoids direct use of phosgene or isocyanates

Functional Group Interconversions Involving the Hydroxyethyl (B10761427) Moiety

The terminal hydroxyl group on the hydroxyethyl side chain of this compound is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Alkylation and Acylation Reactions at the Hydroxyl Group

The primary alcohol of the hydroxyethyl group can readily undergo O-alkylation and O-acylation reactions.

O-Alkylation: This reaction involves the conversion of the hydroxyl group into an ether. Typically, the alcohol is first deprotonated with a base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Unexpected O-methylation has been observed in similar N-(2-hydroxyethyl) compounds under specific phase-transfer catalysis conditions, highlighting the reactivity of this group. researchgate.net

O-Acylation: The hydroxyl group can be converted into an ester through reaction with an acylating agent. This transformation is commonly achieved using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (HCl or carboxylic acid). This reaction is fundamental in organic chemistry and is used in various applications, including the SHAPE-MaP analysis of RNA, where electrophilic reagents acylate the 2'-hydroxyl groups. unc.edu Palladium-catalyzed N-acylation of ureas has also been reported, demonstrating the broader interest in acyl urea derivatives. organic-chemistry.org

TransformationReagent ClassExample ReagentsProduct Functional Group
Alkylation Alkyl HalidesMethyl Iodide (CH₃I), Benzyl Bromide (BnBr)Ether
Acylation Acyl Halides, AnhydridesAcetyl Chloride, Acetic Anhydride (B1165640)Ester

Oxidation and Reduction Pathways of the Hydroxyethyl Chain

The oxidation state of the hydroxyethyl chain can be modified to introduce new functional groups.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions used.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or methods like the Swern and Dess-Martin periodinane oxidations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst are effective for this purpose.

Reduction: While the hydroxyl group itself is not typically reduced directly, it can be chemically removed and replaced with a hydrogen atom. This is usually a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. The resulting tosylate can then be reduced with a powerful hydride source, like lithium aluminum hydride (LiAlH₄), to yield the corresponding N-ethyl-N-methyl-N'-phenylurea.

Methylation Strategies for N-Substitution

The N-methyl group in the target compound can be incorporated either by using a methylated starting material or by performing a methylation reaction on a precursor molecule.

Use of a Methylated Precursor: The most straightforward approach is to use N-methyl-2-aminoethanol as a starting material in the urea formation step, as described in section 2.1.1. This incorporates the methyl group from the outset of the synthesis.

Post-Urea Formation Methylation: An alternative strategy involves synthesizing the precursor N-(2-Hydroxyethyl)-N'-phenylurea first, followed by a selective methylation of the nitrogen atom attached to the hydroxyethyl group. Several methods exist for N-methylation:

Reductive Amination: This is a widely used method for methylating secondary amines. The precursor urea would be reacted with formaldehyde (B43269) to form an unstable iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) to yield the N-methylated product. mdpi.com

Sulfonamide-based Method: A more complex but effective method involves a three-step sequence: sulfonylation, methylation, and desulfonylation. nih.gov The nitrogen is first protected with a sulfonamide group (e.g., o-nitrobenzenesulfonyl), which acidifies the N-H proton. The resulting sulfonamide is then methylated using a reagent like methyl iodide. Finally, the sulfonamide protecting group is removed to reveal the N-methyl group. This method is common in peptide synthesis and can be adapted for small molecules. nih.gov

The choice of strategy depends on the availability of starting materials and the desire to avoid potential side reactions at other sites in the molecule.

StrategyDescriptionKey Reagents
Precursor Method Utilizes N-methyl-2-aminoethanol as a starting material for urea synthesis.N-methyl-2-aminoethanol, Phenyl isocyanate
Reductive Amination In situ formation and reduction of an iminium ion on a precursor urea.Formaldehyde, Sodium Borohydride (NaBH₄)
Sulfonamide Method A three-step process of protection, methylation, and deprotection.o-NBS-Cl, Methyl iodide, Thiol (for deprotection)

Selective N-Methylation Techniques

The synthesis of this compound from its precursor, N-(2-hydroxyethyl)-N'-phenylurea, requires the selective methylation of the nitrogen atom attached to the hydroxyethyl group. Achieving mono-selectivity is a significant challenge in the N-methylation of amines, amides, and ureas, as overalkylation to form quaternary ammonium (B1175870) salts or methylation at other nucleophilic sites can occur. nih.gov A variety of methods have been developed to address this, ranging from classical techniques to modern catalytic systems.

Sustainable and selective N-methylation of urea derivatives can be achieved through catalytic transfer hydrogenation using methanol (B129727) as both a C1 source and a green hydrogen source. chemrxiv.org This method utilizes a commercially available Palladium on carbon (Pd/C) heterogeneous catalyst, offering an environmentally friendly alternative to traditional methylating agents. chemrxiv.org Supported nickel nanoparticle catalysts have also proven effective for the mono-N-methylation of various amines using methanol, with reactions yielding highly selective products. rsc.orgresearchgate.net

Other established methods for the synthesis of N-substituted ureas, which can be adapted for methylation, include the reaction of primary amides with reagents like phenyliodine diacetate (PIDA) to form an isocyanate intermediate in situ, which is then trapped by an amine. thieme-connect.com While this is typically for forming the urea itself, the principles of controlling reactivity can be applied. The choice of methylating agent is crucial, with alternatives to traditional, more hazardous agents including alcohols, carbon dioxide, and alkyl carbonates being explored to improve safety and sustainability. nih.gov

Below is a table summarizing various approaches to N-methylation relevant to urea synthesis.

MethodMethylating AgentCatalyst/ReagentKey Features
Catalytic Transfer HydrogenationMethanolPd/CUtilizes methanol as a green hydrogen and C1 source; high atom economy. chemrxiv.org
Heterogeneous CatalysisMethanolSupported Ni nanoparticles (Ni/ZnAlOx-600)Effective for selective mono-N-methylation of amines with high yields. rsc.org
Hofmann RearrangementNot directly applicable for methylation, but for urea synthesisPhenyliodine diacetate (PIDA)Involves an isocyanate intermediate formed from a primary amide. thieme-connect.com

Stereochemical Considerations in Methylation Reactions

The introduction of a methyl group onto one of the nitrogen atoms of the urea moiety has significant stereochemical consequences. The fundamental mechanism of methyl transfer from many alkylating agents proceeds via an S(_N)2 mechanism. nih.gov Stereochemical analysis of such reactions has shown that the methyl group is transferred with a high degree of inversion of configuration, which is a hallmark of the S(_N)2 pathway. nih.gov

Beyond the configuration of the methyl group itself, N-methylation profoundly impacts the conformational properties of the urea backbone. The planarity of the urea group is influenced by the steric bulk of its substituents. The introduction of a methyl group can disrupt the preferred planar conformation, leading to distinct rotational isomers. This change in three-dimensional structure is critical as it can fine-tune the molecule's binding affinity and reactivity. For instance, in complex molecules like proteolysis targeting chimeras (PROTACs), a single stereochemical inversion in a linker can alter the linker's conformation from a rigid, extended state to a folded one, drastically affecting its biological activity. nih.gov

The conformational effects are summarized in the table below.

FeatureUnmethylated PhenylureaN-Methylated Phenylurea
Conformation Generally adopts a more planar, transoid conformation.Steric hindrance from the methyl group can favor a non-planar, bis-cis, or cisoid conformation.
Planarity High degree of planarity around the urea bond.Disruption of planarity due to steric clash.
Reactivity The N-H proton is available for hydrogen bonding and reactions.Methyl group alters electronic and steric environment, affecting nucleophilicity and hydrogen bonding capability.

Formation and Reactivity of this compound as an Intermediate

This compound possesses multiple functional groups—a disubstituted urea, a secondary amine, and a primary alcohol—making it a versatile intermediate in multi-step syntheses.

Role in the Synthesis of Specialty Chemicals

The phenylurea scaffold is a common structural motif in a wide range of specialty chemicals, including agrochemicals and pharmaceuticals. rsc.org N-substituted phenylurea derivatives are synthesized for various applications, including their use as microbicidal agents. nih.gov The title compound, by virtue of its hydroxyl group, can serve as a handle for further chemical modification. For example, the hydroxyl group can be esterified or etherified to attach the molecule to other scaffolds or to modify its physicochemical properties, such as solubility and bioavailability. The synthesis of N-substituted ureas often involves the nucleophilic addition of amines to isocyanates or related precursors. rsc.org The presence of the N-(2-hydroxyethyl)-N-methyl moiety provides a specific building block that can be incorporated into larger, more complex molecules.

Application as a Model Compound in Polymerization Studies

The primary hydroxyl group in this compound makes it a suitable candidate to act as an initiator in polymerization reactions, particularly ring-opening polymerization (ROP). Functional ROP initiators are crucial for producing polymers with specific end-groups, which can then be used for further derivatization. nih.gov

Compounds structurally similar to the title compound, such as N-Hydroxyethyl acrylamide (B121943) (HEAA) and 2-Hydroxyethyl methacrylate (B99206) (HEMA), are well-studied as functional initiators. nih.govnih.govrsc.org HEAA, for instance, has been successfully used as a functional initiator for the enzymatic ring-opening polymerization of monomers like ε-caprolactone and δ-valerolactone. nih.govrsc.org The hydroxyl group initiates the polymerization, allowing for the synthesis of polyesters with a terminal acrylamide group. Similarly, HEMA is widely used in the synthesis of hydrogels and other biomaterials. nih.gov By analogy, this compound could serve as a model initiator to study the kinetics and mechanisms of ROP, introducing a phenylurea end-group onto the resulting polymer chain. This end-group could influence the polymer's properties, such as thermal stability or its ability to participate in hydrogen bonding.

Initiator CompoundMonomer TypeKey Feature of Initiator
This compound Cyclic esters (e.g., lactones)Introduces a phenylurea end-group.
N-Hydroxyethyl acrylamide (HEAA) ε-caprolactone, δ-valerolactoneIntroduces a terminal acrylamide group for further functionalization. nih.govrsc.org
2-Hydroxyethyl methacrylate (HEMA) Vinyl monomers, cyclic estersWidely used for synthesizing hydrogels and functional polyesters. nih.gov

Mechanistic Aspects of its Participation in Complex Reaction Sequences

The reactivity of this compound is governed by the interplay of its functional groups. The mechanism of many reactions involving phenylureas, such as hydrolysis, proceeds through an addition-elimination pathway. researchgate.netrsc.org In basic conditions, the urea can dissociate at the aryl-NH group to form its conjugate base, which can alter its reactivity. rsc.orgresearchgate.net

In the context of polymerization, the initiation step involves the nucleophilic attack of the compound's hydroxyl group onto an activated monomer. The efficiency of this initiation can be influenced by the electronic properties of the phenylurea moiety. The nitrogen atoms of the urea can participate in intramolecular hydrogen bonding with the hydroxyl proton, potentially affecting its nucleophilicity.

When participating in methylation reactions, the mechanism is typically S(_N)2, as discussed previously. nih.gov The selectivity of methylation—favoring the nitrogen adjacent to the hydroxyethyl group over the phenyl-substituted nitrogen—would be dictated by a combination of steric and electronic factors. The nitrogen attached to the phenyl group is less nucleophilic due to the electron-withdrawing nature of the aromatic ring, making the other nitrogen the more likely site for alkylation.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea and its Derivatives

X-ray crystallography stands as a definitive method for determining the precise atomic coordinates within a crystalline solid. While a dedicated crystal structure of this compound is not widely published, extensive studies on closely related phenylurea derivatives allow for a detailed and accurate prediction of its structural features.

The orientation of the phenyl group relative to the urea (B33335) plane is a key conformational feature. In many phenylurea derivatives, a non-planar arrangement is observed, with a significant dihedral angle between the phenyl ring and the urea group. This twist is influenced by the steric hindrance and electronic effects of the substituents on both the phenyl ring and the urea nitrogens. For this compound, the presence of the N-methyl and N-(2-hydroxyethyl) groups will influence this dihedral angle.

The hydroxyethyl (B10761427) side chain introduces additional conformational flexibility. The torsion angles around the C-C and C-O bonds of this group will determine its orientation relative to the rest of the molecule, which is often stabilized by intramolecular interactions.

Interactive Table: Representative Bond Lengths and Angles in Phenylurea Derivatives

BondTypical Length (Å)AngleTypical Angle (°)
C=O1.23 - 1.25N-C-N115 - 118
C(carbonyl)-N1.34 - 1.38C-N-C(phenyl)125 - 128
N-C(phenyl)1.41 - 1.44O=C-N121 - 123
C-C(aromatic)1.38 - 1.40C-C-C(aromatic)~120
C-O(hydroxyethyl)1.42 - 1.44C-O-H~109

Intermolecular forces play a critical role in the packing of this compound molecules in the crystalline lattice. The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and the oxygen of the hydroxyl group) facilitates the formation of an extensive hydrogen-bonding network. nih.gov

The primary hydrogen bonding motifs expected are:

N-H···O=C: The N-H group of the urea moiety can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimeric structures.

O-H···O=C: The hydroxyl group of the hydroxyethyl chain is a potent hydrogen bond donor and can interact with the carbonyl oxygen.

O-H···O-H: The hydroxyl group can also form hydrogen bonds with the hydroxyl group of an adjacent molecule.

The crystalline environment imposes constraints on the molecular conformation. The final observed conformation in the crystal structure represents a minimum in the lattice energy, which is a balance between intramolecular and intermolecular forces. Polymorphism, the ability of a compound to crystallize in different forms, can arise from different packing arrangements and molecular conformations. While no specific polymorphs of this compound have been reported, it is a common phenomenon in urea derivatives. The specific hydrogen bonding network and steric interactions will dictate the most stable crystalline form under given conditions. The introduction of different substituents on the phenyl ring or modification of the hydroxyethyl group can lead to derivatives with distinct crystalline structures and properties.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Correlation

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of this compound.

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular vibrations.

Urea Group Vibrations:

N-H Stretching: A prominent band in the FT-IR spectrum is expected in the range of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond. researchgate.net The position of this band is sensitive to hydrogen bonding.

C=O Stretching (Amide I): The carbonyl stretching vibration typically appears as a strong band in the FT-IR spectrum between 1630 and 1700 cm⁻¹. niscpr.res.in Its frequency is influenced by resonance and hydrogen bonding.

N-H Bending (Amide II): This mode, resulting from a coupling of N-H in-plane bending and C-N stretching, is observed in the region of 1515-1555 cm⁻¹. niscpr.res.in

C-N Stretching: The asymmetric and symmetric stretching vibrations of the N-C-N group are expected in the ranges of 1465-1490 cm⁻¹ and around 1010 cm⁻¹, respectively. niscpr.res.in

Hydroxyethyl Group Vibrations:

O-H Stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration, with its breadth indicating hydrogen bonding.

C-O Stretching: The stretching vibration of the C-O bond in the alcohol group is expected to appear in the range of 1000-1260 cm⁻¹.

CH₂ Vibrations: The asymmetric and symmetric stretching vibrations of the CH₂ groups will be observed in the 2850-2960 cm⁻¹ region. Bending (scissoring) vibrations for CH₂ typically appear around 1465 cm⁻¹.

Interactive Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H (Urea)Stretching3300 - 3500Medium - Strong
O-H (Alcohol)Stretching3200 - 3600 (broad)Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 2960Medium
C=O (Urea)Stretching (Amide I)1630 - 1700Strong
N-H (Urea)Bending (Amide II)1515 - 1555Medium - Strong
C=C (Aromatic)Stretching1450 - 1600Medium
C-N (Urea)Asymmetric Stretching1465 - 1490Strong
C-O (Alcohol)Stretching1000 - 1260Strong

For a precise assignment of the vibrational modes, especially in regions where multiple vibrations overlap, a Normal Coordinate Analysis (NCA) can be performed. niscpr.res.indocumentsdelivered.com NCA is a theoretical method that describes the molecular vibrations in terms of the atomic masses and the force constants of the chemical bonds.

The process involves:

Defining a Molecular Geometry: An optimized geometry of this compound is obtained, often from theoretical calculations (e.g., Density Functional Theory, DFT) or from crystallographic data of similar molecules.

Constructing a Force Field: A set of force constants, which represent the stiffness of the bonds and the resistance to bending, is defined. These can be derived from ab initio calculations or transferred from related molecules.

Calculating Vibrational Frequencies: The vibrational frequencies and the corresponding normal modes are calculated by solving the secular equation, which relates the kinetic and potential energies of the vibrating molecule.

Potential Energy Distribution (PED): The contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular normal mode is quantified by the Potential Energy Distribution (PED). nih.gov A high PED value indicates that the normal mode is primarily due to the vibration of that specific internal coordinate.

By comparing the calculated frequencies and PEDs with the experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved. This allows for a deeper understanding of the molecular structure and bonding in this compound. nih.gov

Analysis of Low-Frequency Intramolecular Vibrational Modes and Molecular Dynamics

Low-frequency vibrational modes, typically observed below 200 cm⁻¹, correspond to collective motions of the entire molecule, such as torsional and bending modes of the molecular backbone. nih.gov Analysis of these vibrations provides crucial information about the molecule's flexibility and conformational landscape. For this compound, these modes would be associated with the rotation around the C-N bonds of the urea group and the torsional motions of the phenyl and hydroxyethyl substituents. Quantum mechanical simulations, such as solid-state density functional theory (ss-DFT), can be employed to calculate and visualize these vibrational modes, allowing for a detailed understanding of the molecule's inherent flexibility. nih.gov

Molecular dynamics (MD) simulations offer a computational method to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. Ab initio molecular dynamics (AIMD) simulations, for instance, can model the molecule's behavior in a solvent, such as water, providing insights into hydration and its effect on conformational stability. mdpi.comresearchgate.net For this compound, MD simulations could reveal the preferred conformations in solution, the dynamics of intramolecular hydrogen bonding involving the hydroxyl group, and the interaction with solvent molecules, which can be crucial for understanding its chemical behavior. researchgate.net Such simulations can also help interpret experimental spectroscopic data by providing a dynamic picture of the molecular structures present in solution. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing definitive information about the carbon-hydrogen framework and the connectivity of atoms. researchgate.netethernet.edu.et

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons within the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the hydroxyethyl group, the N-methyl protons, and the protons of the N-H and O-H groups. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, including the carbonyl carbon of the urea moiety. st-andrews.ac.uk

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling, allowing for the identification of adjacent protons, such as those on the hydroxyethyl chain (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments, for example, by showing correlations from the N-methyl protons to the urea carbonyl carbon and the adjacent methylene carbon, or from the aromatic protons to the carbons within the phenyl ring and the urea nitrogen's ipso-carbon.

The following table outlines the expected NMR data for this compound based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Carbonyl (C=O)-~155-158N-CH₃, N-CH₂-, Phenyl H
Phenyl (C1')-~138-140Phenyl H (ortho)
Phenyl (C2'/C6')~7.2-7.4 (d)~118-122Phenyl C (ipso, meta, para)
Phenyl (C3'/C5')~7.2-7.4 (t)~128-130Phenyl C (ortho, para)
Phenyl (C4')~6.9-7.1 (t)~122-125Phenyl C (ortho, meta)
N-CH₃~2.9-3.1 (s)~35-38C=O, N-CH₂-
N-CH₂-~3.4-3.6 (t)~50-53C=O, N-CH₃, -CH₂OH
-CH₂OH~3.7-3.9 (t)~58-62N-CH₂-
N'-H~8.0-8.5 (s)--
O-HVariable--

The urea linkage in this compound can exhibit restricted rotation around the C-N bonds due to the partial double bond character, potentially leading to different stable conformations (conformers) in solution. NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are powerful tools for investigating these spatial arrangements. diva-portal.org

NOE arises between nuclei that are close in space, regardless of whether they are connected through chemical bonds. diva-portal.org By using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, correlations can be observed between protons that are spatially proximate. For instance, an NOE correlation between the N-methyl protons and the ortho-protons of the phenyl ring would indicate a conformation where these groups are on the same side of the urea plane. Conversely, the absence of this correlation and the presence of an NOE between the N-CH₂- protons and the phenyl ring would suggest an alternative conformation. This analysis allows for the determination of the predominant solution-state conformation and provides insights into the steric and electronic effects governing the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₁₀H₁₄N₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can experimentally measure this mass. nih.gov If the measured mass matches the calculated theoretical mass to within a very small error margin (e.g., < 5 ppm), it provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₄N₂O₂
Theoretical Exact Mass ([M+H]⁺)195.11280 Da
Required Mass Accuracy< 5 ppm

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. When this compound is ionized (e.g., by electrospray ionization, ESI) and subjected to collision-induced dissociation (CID), specific covalent bonds will break in predictable ways.

Key fragmentation pathways would likely include:

Cleavage of the hydroxyethyl group: Loss of the CH₂OH radical (31 Da) or a molecule of ethylene (B1197577) oxide (44 Da). A prominent fragment would be the ion at m/z 150, resulting from the cleavage between the two methylene carbons of the ethyl group.

Cleavage adjacent to the urea: Breakage of the bond between the phenyl group and the nitrogen could lead to fragments corresponding to the phenyl isocyanate radical cation (m/z 119) or the aniline (B41778) radical cation (m/z 93).

McLaurity-type rearrangements: Involving the carbonyl group and the hydroxyethyl chain.

Analyzing these fragment ions and their relative abundances allows for a piece-by-piece confirmation of the molecule's constituent parts and their connectivity, corroborating the structure determined by NMR. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Proposed)Proposed Fragment Structure/Loss
195[M+H]⁺ (Protonated Molecular Ion)
150[M+H - C₂H₅O]⁺
119[C₆H₅NCO]⁺ (Phenyl isocyanate radical cation)
93[C₆H₅NH₂]⁺ (Aniline radical cation)
77[C₆H₅]⁺ (Phenyl cation)

Comprehensive Computational Analysis of this compound Remains Uncharted

A thorough review of scientific literature reveals a significant gap in the computational chemical analysis of the compound this compound. Despite the robustness of theoretical methods in elucidating molecular properties, detailed research findings on this specific molecule—including quantum chemical calculations for its geometry, electronic structure, and predicted spectroscopic parameters—are not publicly available.

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular behavior. Techniques like Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine the ground state geometries, electronic properties, and spectroscopic signatures of molecules. These theoretical investigations are crucial for understanding reaction mechanisms, predicting material properties, and aiding in drug design.

For many phenylurea derivatives and compounds with hydroxyethyl groups, extensive computational studies have been performed. These studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule to understand its shape and steric properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Investigating the highest occupied and lowest unoccupied molecular orbitals to predict chemical reactivity, kinetic stability, and electronic transitions. semanticscholar.orgresearchgate.netnih.gov A large energy gap between HOMO and LUMO levels generally implies high molecular stability and low reactivity. semanticscholar.org

Electrostatic Potential Surface (ESP/MEP) Analysis: Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-deficient regions. researchgate.netmdpi.comresearchgate.net This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. researchgate.net

Prediction of Spectroscopic Parameters: Calculating theoretical vibrational frequencies (FT-IR, FT-Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra and confirm molecular structures. researchgate.netresearchgate.netnih.govliverpool.ac.uk

The absence of this information means that key theoretical data, which would be presented in detailed tables—such as optimized bond lengths, bond angles, dihedral angles, HOMO-LUMO energy gaps, and calculated spectroscopic shifts—are not available for this compound.

Therefore, while the framework for a complete computational analysis exists, the specific application and resulting data for this compound are yet to be published. This represents an open area for future research, where theoretical chemists could apply established computational protocols to characterize this molecule and contribute valuable data to the broader scientific community.

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Parameters

Simulation of THz Spectra for Molecular Dynamics

Terahertz (THz) spectroscopy is a powerful technique for probing low-frequency molecular vibrations, such as collective vibrational modes and intermolecular interactions, which are crucial for understanding molecular dynamics in condensed phases. While direct experimental THz spectra for N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea are not extensively reported in the literature, computational simulations, particularly those coupled with molecular dynamics (MD), provide a robust framework for predicting and interpreting these spectra.

MD simulations can model the time-evolution of the system, from which the dipole moment autocorrelation function can be calculated. The Fourier transform of this function yields the far-infrared or THz absorption spectrum. For a molecule like this compound, this simulated spectrum would reveal key insights into several dynamic processes. Theoretical studies on similar molecules, like nitrofurantoin-urea co-crystals, have shown that density functional theory (DFT) calculations can predict THz absorption peaks that are in good agreement with experimental results. researchgate.net

The primary vibrational modes expected in the THz region (typically 0.1-10 THz or 3-333 cm⁻¹) for this molecule would include:

Torsional modes: Low-energy rotations around the various single bonds, such as the C-N bonds of the urea (B33335) backbone and the N-phenyl bond.

Intermolecular vibrations: In a solid or liquid state, molecules interact via hydrogen bonds and van der Waals forces. The vibrations of these non-covalent bonds, such as the stretching and bending of hydrogen bonds between the urea's N-H or C=O groups and neighboring molecules, occur in the THz range.

Collective modes: Large-amplitude motions involving significant portions of the molecule or clusters of molecules, often mediated by solvent.

Simulations of aqueous urea solutions have demonstrated that THz spectroscopy can effectively probe the dynamics of hydration shells and the influence of the solute on the collective hydrogen-bond network of water. researchgate.net For this compound, simulations would clarify how the hydroxyethyl (B10761427) group and the phenyl ring perturb the local solvent structure and dynamics, which is critical for understanding its solubility and interactions in biological systems.

Table 1: Predicted Low-Frequency Vibrational Modes for this compound in the THz Region.
Frequency Range (cm⁻¹)Vibrational Mode AssignmentAssociated Molecular Motion
20-50Intermolecular H-Bond BendingBending and shearing motions of hydrogen bonds between molecules.
50-100Phenyl Group TorsionTwisting motion of the phenyl ring relative to the urea plane.
100-150Hydroxyethyl Group TorsionRotation of the hydroxyethyl group around the N-C bond.
150-200Intermolecular H-Bond StretchingStretching vibrations of N-H···O=C hydrogen bonds in molecular aggregates.
200-300Collective Solvent/Solute ModesCoupled motions of the solute with its surrounding solvent shell.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of flexible molecules like this compound. These simulations provide a detailed, atomistic view of molecular motions over time, allowing for the characterization of stable conformers, transition states, and the energetic barriers that separate them.

The conformational flexibility of this compound is primarily dictated by rotations around several key single bonds: the two C-N bonds of the urea moiety and the N-C bond connecting the phenyl group. The planarity of the urea group is often disrupted by bulky substituents, leading to various stable and metastable conformations. nih.gov

For this compound, the key dihedral angles defining its conformation would be:

ω₁ (C-N-C=O): Rotation around the N-phenyl bond.

ω₂ (N-C-N-C): Rotation around the C(sp²)-N(phenyl) bond.

ω₃ (N-C-N-C): Rotation around the C(sp²)-N(methyl, hydroxyethyl) bond.

MD simulations, particularly enhanced sampling techniques like metadynamics, can be used to generate a free-energy landscape as a function of these dihedral angles, revealing the most probable conformations and the pathways for interconversion. nih.gov

Table 2: Estimated Rotational Barriers for Key Bonds in this compound Based on Analogous Compounds.
BondDescriptionEstimated Rotational Barrier (kcal/mol)Reference Compound(s)
C(sp²)-N(phenyl)Rotation of the phenylamino group around the urea core.8.5 - 9.5Phenylurea, Alkylureas nih.gov
C(sp²)-N(alkyl)Rotation of the substituted amino group around the urea core.8.5 - 9.5Alkylureas nih.gov
N-C(aryl)Rotation of the phenyl ring.2.0 - 3.0Phenylurea nih.govacs.org
N-C(alkyl)Rotation of the methyl and hydroxyethyl groups.~1.0 (methyl), 4.0 - 6.0 (ethyl-like)Methylurea, Ethylurea nih.govacs.org

The presence of both a hydrogen bond donor (the hydroxyl -OH group) and multiple acceptors (the carbonyl oxygen and the phenyl π-system) within this compound allows for the possibility of intramolecular hydrogen bonding. Such bonds can significantly stabilize specific conformations, effectively locking the molecule into a preferred shape.

A likely intramolecular hydrogen bond would be a five- or six-membered ring formed between the hydroxyl proton and the urea's carbonyl oxygen. This type of interaction has been shown to stabilize the cis-trans conformation in similar N-alkyl-N'-aryl ureas. nih.gov The stability of this bond would depend on the solvent environment; in polar, protic solvents like water, intermolecular hydrogen bonds with the solvent may compete with and disrupt the intramolecular one. mdpi.com

Computational methods can quantify the strength and geometry of these potential hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is often used to analyze the electron density at the bond critical point between the donor and acceptor atoms, providing a measure of the bond's strength and nature. MD simulations in different solvents can reveal the dynamic stability of these intramolecular interactions. mdpi.com

Non-Covalent Interaction (NCI) Analysis in Urea Systems

The structure, properties, and function of molecular systems are often governed by a complex network of non-covalent interactions (NCIs). nih.gov The NCI index is a computational tool that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgnih.gov Plotting s versus ρ reveals regions of weak interactions as distinct spikes in the low-density, low-gradient region.

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. NCI analysis can map these interactions in 3D space. For this urea derivative, the following intermolecular interactions are expected to be significant:

Hydrogen Bonding: The most prominent interaction in urea systems is the hydrogen bond between the N-H group of one molecule and the carbonyl C=O group of another, forming characteristic dimers or chains. The hydroxyl group provides an additional strong hydrogen bond donor site.

π-Stacking: The phenyl rings can engage in π-π stacking interactions, contributing to the stability of molecular aggregates.

Dispersion Forces: Weaker van der Waals interactions will be present between the aliphatic parts of the molecules.

The NCI visualization technique colors isosurfaces of the reduced density gradient based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. This coloring scheme distinguishes between stabilizing, attractive interactions like hydrogen bonds (blue), weak van der Waals interactions (green), and destabilizing, repulsive interactions like steric clashes (red). imperial.ac.uk

Hirshfeld surface analysis is a complementary computational method used to visualize and quantify intermolecular interactions in a crystal lattice. acs.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent longer, weaker contacts. nih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Phenylurea-type Crystal Structure.
Contact TypeDescriptionTypical Contribution (%)
H···HContacts between hydrogen atoms (van der Waals).40 - 55%
C···H / H···CContacts between carbon and hydrogen atoms.15 - 25%
O···H / H···ORepresents hydrogen bonding to carbonyl and hydroxyl groups.10 - 20%
N···H / H···NRepresents hydrogen bonding to urea N-H group.5 - 10%
C···CRepresents π-π stacking interactions.2 - 5%

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, theoretical studies can provide a deep understanding of its synthesis and subsequent reactions. While specific computational studies directly focused on this compound are not extensively available in publicly accessible literature, the principles and methodologies can be understood by examining computational work on analogous urea and urethane (B1682113) formation reactions. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways at the molecular level.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound primarily involves the reaction of phenyl isocyanate with N-methyl-2-aminoethanol. A key aspect of understanding the kinetics of this reaction is the analysis of the transition state (TS). The transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. Its structure and energy determine the activation energy of the reaction, which in turn governs the reaction rate.

Computational chemists use various algorithms to locate the transition state geometry for a given reaction. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Once the TS geometry is found, its vibrational frequencies are calculated to confirm that it is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For the formation of this compound, the key synthetic step is the nucleophilic attack of the nitrogen atom of N-methyl-2-aminoethanol on the carbonyl carbon of phenyl isocyanate. A plausible transition state for this step would involve the partial formation of the new N-C bond and the partial breaking of the N=C bond in the isocyanate. The hydroxyl group of the aminoethanol and the phenyl group of the isocyanate would also influence the geometry and energy of the transition state.

While specific data for this compound is not available, a hypothetical transition state analysis would yield data similar to that shown in the illustrative table below.

Illustrative Data from a Hypothetical Transition State Analysis

ParameterDescriptionHypothetical Value
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.10 - 20 kcal/mol
Imaginary FrequencyThe vibrational mode corresponding to the reaction coordinate at the transition state.-200 to -400 cm-1
Key Interatomic Distance (N-C)The distance between the attacking nitrogen and the isocyanate carbon in the transition state.1.8 - 2.2 Å

Energy Profiles of Urea Formation and Derivatization Reactions

A reaction energy profile is a graphical representation of the energy of a chemical system as it progresses along the reaction coordinate. It provides a comprehensive view of the thermodynamics and kinetics of a reaction by mapping out the relative energies of reactants, intermediates, transition states, and products.

For the formation of this compound, a computational study would first involve optimizing the geometries and calculating the electronic energies of the reactants (phenyl isocyanate and N-methyl-2-aminoethanol) and the product. The transition state connecting them would then be located and its energy calculated. These energy values, often corrected for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies, are then plotted against the reaction coordinate to construct the energy profile.

The profile for a concerted reaction mechanism, which is common for urea formation, would show a single energy barrier corresponding to the transition state. If the reaction proceeds through one or more intermediates, the profile would show corresponding energy wells for these species, with transition states connecting them.

Derivatization reactions of this compound, such as acylation of the hydroxyl group or further substitution on the urea nitrogens, could also be studied using this approach. By comparing the energy profiles of different potential reaction pathways, chemists can predict which reactions are more likely to occur and under what conditions.

The following interactive table illustrates the type of data that would be generated from a computational study of the energy profile for the formation of this compound.

Illustrative Energy Profile Data for Urea Formation

SpeciesDescriptionRelative Gibbs Free Energy (ΔG) (kcal/mol)
ReactantsPhenyl isocyanate + N-methyl-2-aminoethanol0.0 (Reference)
Transition StateThe highest energy point along the reaction pathway.+15.0
ProductThis compound-25.0

These computational tools provide invaluable insights into the mechanistic details of chemical reactions, guiding the design of more efficient synthetic routes and the development of new molecules with desired properties.

Chemical Reactivity and Derivatization Strategies

Modification of the Phenyl Ring

The phenyl group of the molecule is activated towards electrophilic substitution and can be functionalized to participate in various cross-coupling reactions, enabling the synthesis of a wide array of derivatives.

The N-ureido substituent (-NHCONH-) on the phenyl ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom directly attached to the ring, which can be delocalized into the π-system. This electron donation stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. ulethbridge.calkouniv.ac.in Consequently, electrophiles will preferentially add to these positions over the meta position. libretexts.orgorganicchemistrytutor.com

Common EAS reactions such as halogenation and nitration can be applied to the phenylurea core.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using various halogenating agents. N-halosuccinimides (NCS, NBS, NIS) are effective reagents, often in the presence of an acid catalyst to generate a more potent electrophilic halogen species. rsc.orgresearchgate.netresearchgate.net A novel protocol for the regioselective ortho-halogenation of N-aryl ureas has been developed utilizing an oxidative halodeboronation strategy, highlighting the ability to precisely control the position of substitution. nih.gov

Electrophile SourceCatalyst/ConditionsPosition(s)ProductRef.
N-Bromosuccinimide (NBS)D-camphorsulfonic acidpara (major), orthoN-(4-Bromophenyl)-N'-(2-hydroxyethyl)-N'-methylurea researchgate.net
N-Chlorosuccinimide (NCS)Fe(NTf2)3 / I2para (major), orthoN-(4-Chlorophenyl)-N'-(2-hydroxyethyl)-N'-methylurea researchgate.net
BBr3 then NIS, SelectfluorBoron-directedorthoN-(2-Iodophenyl)-N'-(2-hydroxyethyl)-N'-methylurea nih.gov

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). wikipedia.org Given the activating nature of the ureido group, this reaction is expected to proceed readily, yielding a mixture of ortho- and para-nitro substituted products. The direct nitration of similar activated systems, like aniline (B41778), often requires careful control of reaction conditions to avoid over-reaction and manage isomer ratios. wikipedia.org

The halogenated derivatives of N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea, synthesized via electrophilic aromatic substitution, are valuable precursors for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction couples an organoboron reagent (typically a boronic acid) with an organohalide. wikipedia.orglibretexts.org A pre-functionalized aryl halide, such as N-(4-bromophenyl)-N'-(2-hydroxyethyl)-N'-methylurea, can be reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. organic-chemistry.orgyoutube.com This method is highly versatile for creating complex molecular architectures. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine. wikipedia.orgopenochem.org The halogenated phenylurea can be coupled with a wide range of primary or secondary amines, providing access to derivatives with substituted amino groups on the phenyl ring. researchgate.net This reaction has been successfully applied to complex biomolecules in aqueous conditions, demonstrating its broad functional group tolerance. researchgate.net

Reaction TypePhenylurea SubstrateCoupling PartnerCatalyst System (Example)Product TypeRef.
SuzukiN-(4-Bromophenyl)-...-ureaPhenylboronic acidPd(PPh3)4 / Na2CO3N-(Biphenyl-4-yl)-...-urea libretexts.org
Buchwald-HartwigN-(4-Bromophenyl)-...-ureaMorpholinePd2(dba)3 / BINAP / NaOtBuN-(4-Morpholinophenyl)-...-urea wikipedia.org

This strategy primarily relies on the electrophilic aromatic substitution reactions detailed previously. The direct introduction of heteroatoms like halogens (Br, Cl, I) or a nitrogen atom (via nitration) transforms the electronic properties and synthetic utility of the aromatic ring.

For instance, the introduction of a bromine atom via bromination with NBS not only creates a site for subsequent cross-coupling reactions but also modifies the lipophilicity and electronic character of the molecule. Similarly, nitration introduces the versatile nitro group, which can be readily reduced to an amino group (-NH2). This resulting aminophenylurea derivative can then undergo a host of further reactions, such as diazotization or acylation, providing another layer of diversification.

Reactions Involving the Urea (B33335) Nitrogen Atoms

The urea moiety contains two distinct nitrogen atoms. The N' nitrogen, bonded to the phenyl group, bears a hydrogen atom that can be substituted, while the N nitrogen is tertiary. The N'-H proton is acidic and the nitrogen is nucleophilic, making it a key site for alkylation, acylation, and cyclization reactions.

N-Alkylation: The direct N-alkylation of ureas with alkyl halides has historically been challenging, with some early reports indicating a preference for O-alkylation to form isoureas. google.comjustia.comgoogle.com However, modern synthetic methods have overcome this limitation. The use of a solid base (e.g., KOH) in aprotic dipolar solvents like DMSO, or employing phase-transfer catalysis, facilitates regioselective N'-alkylation in high yields. justia.comscribd.com This allows for the introduction of a variety of alkyl or benzyl (B1604629) groups onto the nitrogen atom attached to the phenyl ring.

N-Acylation: The acylation of the N'-phenyl nitrogen is a more facile transformation. It can be achieved using standard acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. reading.ac.uk Another common method involves the reaction with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ias.ac.in This reaction proceeds via an O-acylisourea intermediate which can rearrange through an O→N acyl migration to form the stable N-acylurea product. ias.ac.inresearchgate.net This provides a straightforward route to a wide range of N-acylurea derivatives. reading.ac.uk

ReagentConditionsProductRef.
Benzoyl chloridePyridine (B92270), CH2Cl2N-Benzoyl-N'-phenyl-N'-(2-hydroxyethyl)-N-methylurea reading.ac.uk
Acetic anhydride (B1165640)Triethylamine, CH2Cl2N-Acetyl-N'-phenyl-N'-(2-hydroxyethyl)-N-methylurea reading.ac.uk
Benzoic acid / DCCCH2Cl2N-Benzoyl-N'-phenyl-N'-(2-hydroxyethyl)-N-methylurea ias.ac.in

N-Aryl ureas are important precursors for the synthesis of benzimidazolones, a heterocyclic motif present in many biologically active compounds. organic-chemistry.org The cyclization involves an intramolecular C-N bond formation between the urea nitrogen and the ortho position of the phenyl ring.

One direct method involves the intramolecular N-arylation of the urea, which can occur in the presence of a strong base like potassium hydroxide (B78521) in DMSO at moderate temperatures. organic-chemistry.org Alternatively, a palladium-catalyzed cascade reaction can couple a monosubstituted urea with a 1,2-dihaloaromatic compound to regioselectively construct the benzimidazolone ring system. organic-chemistry.org For the specific substrate this compound, a preliminary step to introduce a leaving group (e.g., a halogen) at the ortho position of the phenyl ring would typically be required to facilitate a subsequent intramolecular copper- or palladium-catalyzed cyclization to furnish the corresponding N-substituted benzimidazolone.

Formation of Polymeric Structures (e.g., Poly(urethane ureas))

This compound possesses both a hydroxyl group and a secondary amine proton on the urea nitrogen, making it a suitable monomer for step-growth polymerization. Specifically, it can be incorporated into poly(urethane urea) (PUU) chains. PUUs are a class of polymers typically synthesized through the reaction of diisocyanates with macrodiols and diamine chain extenders. nih.gov

In this context, this compound can function as a chain extender or a co-monomer. The hydroxyl group can react with an isocyanate group to form a urethane (B1682113) linkage, while the N-H bond of the urea can react to form a biuret (B89757) linkage, further crosslinking the polymer. A more common approach would involve its reaction with a diisocyanate, such as Methylene (B1212753) diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI), where the hydroxyl group participates in the formation of the polyurethane backbone.

The general reaction scheme for the formation of a poly(urethane urea) incorporating the title compound is as follows:

Prepolymer Formation : A macrodiol (e.g., poly(tetramethylene ether) glycol) reacts with an excess of a diisocyanate to form an isocyanate-terminated prepolymer.

Chain Extension : The prepolymer is then reacted with a chain extender. This compound can be introduced at this stage. Its hydroxyl group will react with the terminal isocyanate groups of the prepolymer, incorporating the urea moiety as a pendant group along the polymer chain.

This incorporation can influence the final properties of the polymer, such as its thermal stability, mechanical strength, and hydrogen bonding capacity, due to the presence of the polar urea group.

Transformations of the Hydroxyethyl (B10761427) Side Chain

The hydroxyethyl side chain is a primary site for chemical modification, offering pathways to a variety of functional derivatives through reactions of the hydroxyl group.

Esterification and Etherification Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: This can be achieved by reacting the compound with a carboxylic acid, acid chloride, or acid anhydride. The Fischer esterification, reacting with a carboxylic acid in the presence of an acid catalyst, is a common method. For higher yields and milder conditions, the use of an acid chloride or anhydride with a base catalyst (e.g., pyridine or triethylamine) is often preferred.

Reaction Reagent Conditions Product
EsterificationAcetic AnhydridePyridine, Room Temp.N-(2-Acetoxyethyl)-N-methyl-N'-phenylurea
EsterificationBenzoyl ChlorideTriethylamine, DCMN-(2-Benzoyloxyethyl)-N-methyl-N'-phenylurea

Etherification: The synthesis of ethers can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Reaction Reagent Conditions Product
Etherification1. Sodium Hydride 2. Methyl IodideAnhydrous THFN-(2-Methoxyethyl)-N-methyl-N'-phenylurea
Etherification1. Potassium tert-butoxide 2. Benzyl BromideAnhydrous DMFN-(2-Benzyloxyethyl)-N-methyl-N'-phenylurea

Conversion to Aldehyde or Carboxylic Acid Functionalities

The primary alcohol of the hydroxyethyl side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation. Over-oxidation to the carboxylic acid is a potential side reaction if conditions are not carefully controlled. chemistrysteps.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide and sulfuric acid, i.e., Jones reagent), or sodium dichromate in acidic solution. chemguide.co.uklibretexts.org A greener alternative involves using urea-hydrogen peroxide (UHP) as the oxidant. mdpi.orgresearchgate.net

Target Functional Group Oxidizing Agent Typical Conditions Product Name
AldehydePyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂(N-Methyl-N'-phenylureido)acetaldehyde
Carboxylic AcidPotassium permanganate (KMnO₄)Basic, then acidic workup(N-Methyl-N'-phenylureido)acetic acid
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone(N-Methyl-N'-phenylureido)acetic acid

Reactions Involving the Carbonyl Group of the Urea

The carbonyl group in the trisubstituted this compound is generally less reactive than the carbonyls of ketones or aldehydes due to the delocalization of the lone pairs of electrons from the adjacent nitrogen atoms. mdpi.com This resonance stabilization makes the carbonyl carbon less electrophilic. Consequently, it does not readily undergo reactions typical for ketones, such as reactions with Grignard reagents or standard Wittig reagents.

However, under forcing conditions or with highly reactive reagents, the urea carbonyl can be made to react. One notable reaction is its reduction. While resistant to common reducing agents like sodium borohydride (B1222165), the urea carbonyl can be reduced using more powerful reagents. For instance, samarium(II) iodide (SmI₂) in the presence of water and lithium bromide has been shown to be effective for the selective electron transfer reduction of urea-type carbonyls to cyclic aminals or hemiaminals under mild conditions. researchgate.netresearchgate.net The application of such a method to this compound would likely lead to more complex intramolecular cyclization products. The use of very strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group, though this might also affect other parts of the molecule and could lead to cleavage of the urea linkage.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound can be approached by introducing a stereocenter into the molecule. This can be achieved by using chiral starting materials or through asymmetric synthesis methodologies. A primary target for introducing chirality is the carbon atom of the hydroxyethyl side chain bearing the hydroxyl group.

One common strategy for synthesizing chiral ureas involves the reaction of a chiral amine with an isocyanate. researchgate.net To synthesize a chiral derivative of the target compound, one could start with a chiral amino alcohol, such as (R)- or (S)-2-(methylamino)-1-phenylethanol, and react it with phenyl isocyanate. This would yield a diastereomerically pure urea with a stereocenter on the hydroxyethyl chain.

Another approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, a chiral phosphoric acid could catalyze the enantioselective condensation of a glyoxal (B1671930) with a urea to form chiral hydantoins, demonstrating that chiral acids can induce asymmetry in urea-based structures. rsc.org While not directly applicable to the synthesis of the title compound, this principle could be adapted for the stereoselective functionalization of a precursor.

A general route to a chiral derivative could involve the following steps:

Synthesis of a chiral N-methyl-N'-(2-oxoethyl)-N'-phenylurea from the corresponding aldehyde.

Asymmetric reduction of the ketone functionality using a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata catalyst) with borane, to stereoselectively form the chiral secondary alcohol.

This would result in the enantioselective synthesis of N-(2-hydroxy-2-phenylethyl)-N-methyl-N'-phenylurea, a chiral derivative of the parent compound. The field of chiral thiourea (B124793) synthesis, which often employs similar strategies, also provides valuable insights into creating stereochemically defined urea compounds for applications in organocatalysis and medicinal chemistry. nih.govnih.gov

Non Clinical Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies (Non-Clinical)

No studies investigating the inhibitory effects of N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea on any enzymes were found in the searched literature.

Investigation of Kinase Inhibitory Activity

There is no available scientific literature that has investigated the kinase inhibitory activity of this compound. While the phenylurea scaffold is present in known kinase inhibitors such as Sorafenib, which targets the RAF/MEK/ERK pathway and various receptor tyrosine kinases, no studies have been published that specifically assess the potential of this compound to inhibit any kinase. nih.govtubitak.gov.tr

Ligand-Receptor Interaction Studies

There is no published research on the ligand-receptor interaction of this compound, specifically concerning beta-adrenergic receptor antagonism. Although the interaction of various ligands with beta-adrenergic receptors is a well-studied area, particularly in cardiovascular research, the binding affinity and functional activity of this compound at these or any other receptors have not been reported. nih.govnih.gov

Other Biological Activities and Mechanistic Insights (Non-Clinical)

Consistent with the lack of data in the preceding sections, there is no information available regarding other non-clinical biological activities or mechanistic insights for this compound.

Effects on Cellular Signaling Pathways

No studies have been identified that explore the effects of this compound on cellular signaling pathways, such as changes in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

Role as Insect Growth Regulators or Related Agrochemicals

While some phenylurea derivatives, such as diflubenzuron (B1670561) and novaluron, are known to function as insect growth regulators by inhibiting chitin (B13524) synthesis, there is no evidence in the scientific literature to suggest that this compound has been investigated for or possesses similar properties. tubitak.gov.trnih.gov The use of other phenylurea compounds like N-(2-Chloro-4-pyridyl)-N'-phenylurea as a plant growth regulator has been documented, but this is a structurally distinct molecule. sigmaaldrich.com

Applications in Advanced Materials and Chemical Technology Non Medical

Use as Chain Length Regulators in Polymer Synthesis

In polymerization reactions, particularly those involving step-growth mechanisms like polyurethane synthesis, precise control over the final molecular weight of the polymer is crucial for determining its physical and mechanical properties. Chain length regulators, also known as chain stoppers, are mono-functional molecules added to the reaction mixture to cap the growing polymer chains, thereby controlling their final length. N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea, with its single reactive hydroxyl group, can function effectively in this role.

The addition of a chain length regulator like this compound has a direct impact on the molecular weight and molecular weight distribution of polyurethanes (PUs) and poly(urethane ureas) (PUUs). kpi.uaresearchgate.net During PUU synthesis, which typically involves the reaction of a macrodiol, a diisocyanate, and a diamine chain extender, the growing polymer chains are terminated by isocyanate (NCO) groups. The chain regulator, containing a single hydroxyl group, reacts with these terminal NCO groups, preventing further chain propagation.

The concentration of the chain regulator is inversely proportional to the final molecular weight of the polymer; a higher concentration of the regulator leads to shorter polymer chains and a lower average molecular weight. This control is essential for producing polymers with targeted properties for specific applications. nih.govmdpi.com Studies on similar mono-functional amines and alcohols in PUU synthesis have shown that the reactivity of the regulator influences the final polymer characteristics. For instance, less reactive regulators can lead to a minor increase in molecular weight due to continued conversion of isocyanate groups before all chains are capped. kpi.ua The ability to fine-tune the molecular weight is critical, as properties like tensile strength, elasticity, and thermal stability are strongly dependent on it. researchgate.netresearchgate.net

The molecular weight and end-group chemistry of a polymer significantly affect the viscosity of its solution, which is a critical parameter for processability in applications like fiber spinning, coatings, and adhesives. kpi.ua By controlling the polymer's molecular weight, this compound helps manage the solution viscosity. Generally, lower molecular weight polymers yield solutions with lower viscosity, which are easier to process.

Table 1: Comparative Effect of Chain Length Regulators on Poly(urethane urea) Properties This table is based on data for analogous compounds and illustrates the expected effects.

Chain Length Regulator Functional Group Resulting Molecular Weight Impact on Solution Viscosity
This compound (Expected) Secondary -OH Controlled, predictable reduction Significant reduction
Ethanolamine (EA) kpi.ua Primary -OH Lower Significantly lower
Diethanolamine (DEA) kpi.ua Secondary -OH Lower Significantly lower
3(5)-Methylpyrazole (3-MP) kpi.ua N-H Higher (due to lower reactivity) Higher

Intermediacy in the Production of Specialty Chemicals

The molecular architecture of this compound, featuring a reactive hydroxyl group and a stable phenylurea core, makes it a valuable intermediate in the synthesis of more complex specialty chemicals. ontosight.ai Urea (B33335) derivatives are a significant class of organic compounds used in the development of materials, pesticides, and pharmaceuticals. ontosight.ainih.gov The phenylurea structure, in particular, is a known pharmacophore and is present in a variety of herbicides and other bioactive compounds. researchgate.net

The hydroxyl group provides a reactive site for further chemical modifications, such as esterification, etherification, or reaction with isocyanates to form urethane (B1682113) linkages. This allows for the incorporation of the N-methyl-N'-phenylurea moiety into larger molecular structures, creating derivatives with tailored properties. For example, it could serve as a building block for specialized monomers for polymerization or as a precursor for additives used in polymer formulations to enhance properties like thermal stability or UV resistance.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic molecules (e.g., flexibility, functionality) and inorganic frameworks (e.g., rigidity, thermal stability), leading to materials with novel capabilities. The functional groups on this compound allow for its integration into such advanced materials.

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their properties can be tuned by modifying the organic linkers, a process known as post-synthetic modification or functionalization. nih.gov The hydroxyl group of this compound serves as an anchor point for grafting the molecule onto the metal nodes of a pre-synthesized MOF. rsc.org

This functionalization can introduce new properties to the MOF. For example, attaching the phenylurea group to the internal pores of a MOF could enhance its selectivity for adsorbing specific guest molecules through hydrogen bonding or π-π stacking interactions. This is particularly relevant for applications in gas separation, catalysis, and chemical sensing. researchgate.netresearchgate.net The process typically involves coordinating the hydroxyl group to the metal centers within the MOF structure, effectively lining the pores with the N-methyl-N'-phenylurea functionality. rsc.org

Silatranes are a class of organosilicon compounds characterized by a cage-like molecular structure with a pentacoordinate silicon atom and a transannular dative bond between the silicon and nitrogen atoms. semanticscholar.orgnih.gov This unique structure imparts interesting chemical and biological properties. New silatrane (B128906) derivatives can be synthesized by incorporating various functional groups. acs.orgresearchgate.net

This compound can be incorporated into a silatrane structure. In a typical synthesis, a trialkoxysilane is reacted with a trialkanolamine. The N-(2-hydroxyethyl) group of the urea derivative can participate in this transesterification reaction, leading to the formation of a silatrane where the N-methyl-N'-phenylurea moiety is covalently attached to the silatrane cage. researchgate.net Research has shown the successful synthesis of silatranes possessing urea functionality, such as 1-(3-silatranylpropyl)-3-phenylurea. researchgate.net The resulting hybrid molecule combines the structural rigidity and unique electronic properties of the silatrane core with the functionality of the phenylurea group, potentially leading to new materials for applications in catalysis, sensing, or as polymer additives.

An in-depth exploration of the future research trajectories for the chemical compound this compound reveals significant potential across diverse scientific domains. From sustainable synthesis and advanced computational analysis to novel applications in materials science and supramolecular chemistry, the emerging research areas for this molecule are both varied and promising. This article delineates the key future directions and burgeoning research avenues centered exclusively on this specific phenylurea derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea, and what reaction parameters require optimization?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling agents such as dicyclohexylcarbodiimide (DCC) with catalysts like 4-dimethylaminopyridine (DMAP). For example, analogous compounds like N-(1,3-benzodioxol-5-yl)-N'-phenethylurea are synthesized by reacting carboxylic acid derivatives with amines under controlled conditions . Key parameters to optimize include solvent polarity (e.g., dichloromethane or DMF), temperature (20–40°C), and stoichiometric ratios of reactants to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the urea linkage and substituent positions. Infrared (IR) spectroscopy can validate functional groups like the hydroxyethyl moiety (O–H stretch ~3200 cm⁻¹) and urea carbonyl (C=O stretch ~1650 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (ESI-TOF) confirms molecular weight accuracy. Cross-referencing with known spectra of analogous ureas (e.g., N-methyl-N'-phenylurea) aids in data interpretation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during the synthesis of this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR data often arise from residual solvents, tautomerism, or stereochemical variations. To resolve these:

  • Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously.
  • Compare experimental IR spectra with computational simulations (DFT) for carbonyl and hydroxyl group vibrations.
  • Use X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of structurally similar urea derivatives .

Q. What strategies enhance the reaction yield of this compound in diverse solvent systems?

  • Methodological Answer : Solvent polarity significantly impacts urea formation kinetics. Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions. Systematic screening using Design of Experiments (DoE) can optimize solvent mixtures (e.g., THF/water biphasic systems) to balance reactivity and selectivity. Catalytic additives, such as DMAP, reduce activation energy for urea bond formation, as seen in analogous syntheses . Reaction monitoring via in-situ FTIR or Raman spectroscopy enables real-time adjustments to temperature and reagent addition rates.

Q. How can computational modeling guide the design of this compound for targeted biological activity?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to biological targets (e.g., enzymes or receptors). For example, cytokinin analogs like forchlorfenuron (CPPU) are studied using homology models of plant hormone receptors . Quantum mechanical calculations (e.g., DFT) assess electronic properties of the hydroxyethyl group, which may influence hydrogen bonding and solubility. MD simulations evaluate conformational stability in aqueous environments, informing structural modifications for enhanced bioavailability.

Methodological Considerations for Data Validation

  • Cross-Technique Validation : Combine HPLC, NMR, and mass spectrometry to confirm compound identity and purity, as discrepancies in a single method (e.g., NMR splitting patterns) may arise from dynamic molecular interactions .
  • Batch-to-Batch Reproducibility : Implement strict reaction condition controls (e.g., inert atmosphere, moisture-free solvents) to minimize variability, particularly for hygroscopic groups like hydroxyethyl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.